Cortisone Acetate
Description
Historical Perspectives and Early Scientific Inquiry
The journey to understanding cortisone (B1669442) acetate (B1210297) began with the isolation and characterization of hormones from the adrenal gland.
Cortisone acetate was first isolated in 1935. drugbank.comnih.gov This initial isolation was a crucial step in identifying the various compounds present in adrenal cortex extracts. Researchers in the mid-1930s, including Edward Kendall at the Mayo Clinic and Tadeus Reichstein in Zurich, were instrumental in isolating and analyzing the composition of several hormones from the adrenal cortex, naming them sequentially as compounds A through F. clinexprheumatol.orgrescorp.orgnobelprize.orgpainphysicianjournal.com Cortisone was originally known as "compound E". rescorp.orgbritannica.comconsensus.app
Following its isolation, pioneering studies began to explore the physiological effects of cortisone and its potential therapeutic uses. By 1940, it was understood that adrenal cortical extracts contained substances that could influence sodium and fluid balance, as well as those that could counteract shock and inflammation. clinexprheumatol.org The presence or absence of oxygenation at the C11 position on the steroid skeleton was identified as critical for these effects. clinexprheumatol.org
Early research indicated that glucocorticoids, such as this compound, could bind to the glucocorticoid receptor, thereby inhibiting pro-inflammatory signals and promoting anti-inflammatory signals. drugbank.com This mechanism underlies their effectiveness in reducing inflammation. Studies in the late 1940s demonstrated the beneficial anti-inflammatory effects of cortisone on patients with rheumatoid arthritis. researchgate.net In 1948, clinical trials using compound E (cortisone) were initiated for the treatment of rheumatoid arthritis, showing remarkable improvements in patients' pain. rescorp.orgbritannica.commayo.edu
The limited availability of cortisone from natural sources necessitated the development of synthetic production methods. Initially, amounts available from natural sources were too small for widespread clinical evaluation. britannica.com A useful amount of cortisone was eventually produced from deoxycholic acid, a component of bile. britannica.com By 1946, a synthesis of cortisone from bile acid was achieved, making it more available for clinical use. consensus.app Several lines of research pursued semi-synthetic production of cortisone, showing some success by 1952. clinexprheumatol.org As semi-synthetic manufacturing processes advanced, the cost of cortisone significantly decreased. clinexprheumatol.org The development of a botanical raw material was considered preferable to relying on desoxycholic acid from bile as the starting material. clinexprheumatol.org A key challenge in synthesis was obtaining hydroxylation at C11 of the steroid skeleton, which was deemed essential for anti-inflammatory efficacy. clinexprheumatol.org
The significant discoveries regarding adrenal cortex hormones, including cortisone, were recognized with the Nobel Prize in Physiology or Medicine in 1950. rescorp.orgnobelprize.orgmayo.eduwikipedia.orgbritannica.comnih.govmayoclinic.org Edward C. Kendall, Philip S. Hench, and Tadeus Reichstein were jointly awarded the prize for their "discoveries relating to the hormones of the adrenal cortex, their structure and biological effects". nobelprize.orgwikipedia.orgbritannica.com This award acknowledged their crucial work in isolating these hormones and, in the case of Hench and Kendall, demonstrating their clinical application, particularly cortisone's effect on rheumatoid arthritis. rescorp.orgmayo.eduwikipedia.orgbritannica.comnih.gov
Evolution of Synthetic Production Methodologies
Contextualization within Glucocorticoid Research
This compound is classified within the broader category of corticosteroids, specifically as a glucocorticoid. drugbank.comdrugs.comdrugs.comwikipedia.orgwikipedia.orgrxlist.comminarsdermatology.com
Corticosteroids are a class of steroid hormones produced by the adrenal cortex, as well as synthetic analogs. wikipedia.org They are involved in a wide range of physiological processes. wikipedia.org this compound is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. wikipedia.org It is the C21 acetate ester of cortisone and functions as a prodrug of cortisone in the body. wikipedia.org Cortisone itself is a naturally occurring corticosteroid metabolite. wikipedia.org this compound is classified as a glucocorticoid with some mineralocorticoid properties. drugs.com Glucocorticoids primarily affect carbohydrate, fat, and protein metabolism and possess anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects. wikipedia.org this compound is often classified within Group A of corticosteroids, alongside hydrocortisone (B1673445) and its acetate form. minarsdermatology.comdermnetnz.org
Role as a Prodrug in Biological Systems
This compound functions as a prodrug, requiring metabolic conversion within the body to become biologically active patsnap.comwikipedia.org. The active form is hydrocortisone, also known as cortisol patsnap.compatsnap.com. This conversion primarily takes place in the liver and is facilitated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) wikipedia.orgpatsnap.comnih.gov. This enzymatic conversion involves the stereospecific hydrogenation at carbon 11 wikipedia.org.
Upon administration, this compound is absorbed and quantitatively transformed into hydrocortisone taylorandfrancis.com. Studies have indicated that orally administered this compound is immediately absorbed, with peak hydrocortisone concentrations typically reached after approximately 1.7 hours taylorandfrancis.com. The bioavailability and onset of action can be influenced by the route of administration; for instance, oral administration may be slower compared to intramuscular injections patsnap.com.
Detailed research findings highlight the metabolic differences between this compound and hydrocortisone. A study involving patients with secondary adrenal insufficiency compared the metabolic effects of switching from this compound to an equivalent dose of hydrocortisone nih.gov. The standard conversion ratio used in this study was 20 mg hydrocortisone equivalent to 25 mg this compound, based on older in vitro studies comparing anti-inflammatory potency nih.gov. The analysis included 229 patients nih.gov.
The study observed that after the change from this compound to hydrocortisone, there were increases in mean body weight, waist circumference, body fat measured by dual-energy x-ray absorptiometry, and glycated hemoglobin in the group that switched medications nih.gov. These findings suggested that hydrocortisone might have a more powerful metabolic action than this compound when using the assumed equivalence ratio nih.gov.
The conversion of this compound to hydrocortisone allows the active form to bind to glucocorticoid receptors present in various cells throughout the body patsnap.com. This binding leads to the translocation of the receptor complex to the cell nucleus, where it influences gene expression patsnap.compatsnap.com. This modulation of gene transcription results in the upregulation or downregulation of specific target genes, ultimately leading to anti-inflammatory and immunosuppressive effects, such as the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory proteins patsnap.compatsnap.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRJWOMZKQRYTA-RFZYENFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022858 | |
| Record name | Cortisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortisone acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.78e-02 g/L | |
| Record name | Cortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cortisone acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50-04-4 | |
| Record name | Cortisone, 21-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CORTISONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cortisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883WKN7W8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cortisone acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-229, 222 °C | |
| Record name | Cortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cortisone acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action of Cortisone Acetate
Glucocorticoid Receptor Binding and Translocation Research
The primary mechanism by which the active metabolite of cortisone (B1669442) acetate (B1210297), hydrocortisone (B1673445), exerts its effects is through binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. patsnap.comfrontiersin.orgdrugbank.comwikipedia.orgasm.org The GR is found in the cytoplasm of nearly all cells in the body. patsnap.comwikipedia.orgmedchemexpress.com
Intracellular Glucocorticoid Receptor Interactions
In the absence of a ligand, the glucocorticoid receptor typically resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90), heat shock protein 70 (HSP70), and p23. asm.orgfrontiersin.orgresearchgate.netnih.gov These chaperone proteins maintain the receptor in an inactive conformation, preventing its premature translocation into the nucleus and ensuring its ability to bind to a ligand. frontiersin.orgnih.gov Research indicates that the interaction with HSP90 is crucial for maintaining the receptor's structure and ligand-binding capability. frontiersin.orgnih.gov
Receptor-Ligand Complex Formation and Nuclear Translocation
Upon entering the cell, the active metabolite, hydrocortisone, diffuses through the cell membrane and binds to the ligand-binding domain of the cytoplasmic GR. patsnap.compatsnap.comhres.ca This binding event induces a conformational change in the receptor, leading to the dissociation of chaperone proteins like HSP90. nih.govaai.org The activated receptor-ligand complex then typically forms a homodimer. aai.org
Following complex formation, the activated GR-ligand complex translocates from the cytoplasm into the cell nucleus. patsnap.compatsnap.comhres.caarchbronconeumol.org This translocation is an active transport process mediated by nuclear localization signals (NLS) present on the GR, facilitating its passage through the nuclear pore complex. frontiersin.orgresearchgate.netnih.gov Studies have shown that the GR contains at least two NLS regions. nih.gov The nuclear translocation of the GR is a critical step for its ability to modulate gene expression. researchgate.netarchbronconeumol.org
Research highlights the dynamic nature of GR translocation, with the receptor continuously shuttling between the nucleus and cytoplasm even in the presence of its ligand. researchgate.net The affinity of the ligand for the GR can influence the rate of diffusion and the residence time of the receptor within the nucleus. oup.com
Genomic Mechanisms: Modulation of Gene Expression Studies
Once inside the nucleus, the activated GR-ligand complex modulates gene expression through genomic mechanisms. This primarily involves the receptor acting as a transcription factor, influencing the transcription rates of target genes. patsnap.comwikipedia.orgmedchemexpress.comnih.gov
Regulation of Anti-inflammatory Gene Transcription
A key aspect of the anti-inflammatory action of glucocorticoids, including the active metabolite of cortisone acetate, is the modulation of gene transcription. patsnap.comdrugbank.comwikipedia.orgfrontiersin.orgarchbronconeumol.orgdrugbank.comatsjournals.org The activated GR complex can regulate gene expression through several mechanisms, including directly binding to specific DNA sequences and interacting with other transcription factors. wikipedia.orgnih.goversnet.org
One primary mechanism involves the binding of the GR homodimer to glucocorticoid response elements (GREs) located in the promoter regions of target genes. wikipedia.orgaai.orgnih.goversnet.org Binding to positive GREs can lead to the upregulation of anti-inflammatory genes, increasing the synthesis of proteins that mediate anti-inflammatory effects. wikipedia.orgnih.goversnet.org Conversely, the GR can also interact with negative GREs or other transcription factors to repress the expression of pro-inflammatory genes. wikipedia.orgersnet.orgnih.gov
Studies indicate that glucocorticoids suppress inflammatory genes mainly by reversing histone acetylation through the recruitment of histone deacetylase-2 (HDAC2) to the transcription complex. ersnet.orgnih.gov They can also inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1 through protein-protein interactions (transrepression), preventing them from activating inflammatory gene expression. wikipedia.orgpatsnap.comnih.govdrugbank.comersnet.orgnih.govreveragen.com
Promotion of Anti-inflammatory Protein Synthesis (e.g., Lipocortin-1/Annexin (B1180172) A1)
One significant outcome of glucocorticoid-mediated gene regulation is the increased synthesis of anti-inflammatory proteins. drugbank.comfrontiersin.orgarchbronconeumol.org A well-studied example is the induction of Lipocortin-1, also known as Annexin A1 (ANXA1). drugbank.comdrugbank.comnih.govdrugbank.commdpi.com Research has shown that glucocorticoids stimulate the synthesis of Lipocortin-1, which then contributes to the anti-inflammatory effects. drugbank.comnih.govmdpi.com
Lipocortin-1 is a protein that inhibits phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid from cell membranes. drugbank.comnih.gov Arachidonic acid is a precursor for the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. drugbank.com By inhibiting PLA2 activity, Lipocortin-1 reduces the production of these pro-inflammatory eicosanoids, thereby dampening the inflammatory response. drugbank.comnih.gov
Studies have demonstrated a correlation between serum cortisol levels and the expression of ANXA1 in peripheral blood leukocytes, suggesting that ANXA1 expression is influenced by endogenous glucocorticoid levels. nih.gov Glucocorticoid administration has been shown to increase ANXA1 expression in various cell types, including peripheral blood mononuclear cells. frontiersin.org
Induction of Interleukin-10 (IL-10) Gene Expression
Glucocorticoids are known to promote the expression of anti-inflammatory genes, including those encoding cytokines like Interleukin-10 (IL-10). drugbank.com IL-10 is a potent immunosuppressive cytokine that plays a critical role in resolving inflammation and preventing autoimmunity. oatext.comfrontiersin.org
IL-10 exerts its effects by binding to the IL-10 receptor complex on target cells, triggering intracellular signaling pathways that involve JAK1, Tyk2, and STAT3. oatext.comfrontiersin.org Activated STAT3 translocates to the nucleus and regulates the transcription of target genes, including those involved in the production of anti-inflammatory factors and the inhibition of pro-inflammatory cytokine synthesis. oatext.comfrontiersin.orgnih.gov
| Mechanism Component | Description |
| This compound | Prodrug form, converted to active hydrocortisone (cortisol). patsnap.comwikipedia.org |
| 11β-Hydroxysteroid Dehydrogenase Type 1 | Enzyme primarily responsible for converting this compound to hydrocortisone. patsnap.comwikipedia.orgfrontiersin.org |
| Hydrocortisone (Cortisol) | Active metabolite that binds to the glucocorticoid receptor. patsnap.commedchemexpress.compatsnap.com |
| Glucocorticoid Receptor (GR) | Intracellular receptor that binds hydrocortisone. patsnap.comdrugbank.comwikipedia.org Resides in cytoplasm bound to chaperones. frontiersin.orgresearchgate.netnih.gov |
| Chaperone Proteins (e.g., HSP90) | Proteins that maintain inactive GR conformation in the cytoplasm. asm.orgfrontiersin.orgresearchgate.netnih.gov |
| Receptor-Ligand Complex | Formed upon hydrocortisone binding to GR, leading to chaperone dissociation. nih.govaai.org |
| Nuclear Translocation | Movement of the activated GR-ligand complex into the cell nucleus. patsnap.compatsnap.comhres.caarchbronconeumol.org Mediated by NLS. frontiersin.orgresearchgate.netnih.gov |
| Glucocorticoid Response Elements (GREs) | Specific DNA sequences in gene promoters where activated GR can bind. wikipedia.orgaai.orgnih.goversnet.org |
| Gene Transcription Modulation | Upregulation of anti-inflammatory genes and repression of pro-inflammatory genes by nuclear GR. patsnap.comwikipedia.orgnih.goversnet.org |
| Lipocortin-1 (Annexin A1) | Anti-inflammatory protein whose synthesis is promoted by glucocorticoids; inhibits PLA2. drugbank.comdrugbank.comnih.govdrugbank.commdpi.com |
| Interleukin-10 (IL-10) | Anti-inflammatory cytokine whose gene expression is promoted by glucocorticoids. drugbank.com Signals via STAT3. oatext.comfrontiersin.org |
Repression of Pro-inflammatory Gene Transcription
A major mechanism by which this compound, via its active metabolite hydrocortisone, exerts its anti-inflammatory effects is by repressing the transcription of genes encoding pro-inflammatory mediators. patsnap.comtum.de This is largely mediated through the interaction of the activated glucocorticoid receptor with various transcription factors that regulate inflammatory responses. tum.de
Inhibition of Nuclear Factor-Kappa B (NF-κB) Activity
Nuclear Factor-Kappa B (NF-κB) is a critical transcription factor involved in the regulation of numerous genes central to inflammation and immune responses. ecrjournal.com Glucocorticoids, including the active form of this compound, are potent inhibitors of NF-κB activation. nih.govresearchgate.netclinicaleducation.org This inhibition primarily occurs through the induction of the inhibitor of NF-κB (IκBα) protein. nih.govclinicaleducation.orgpatsnap.com IκBα binds to NF-κB in the cytoplasm, preventing its translocation into the nucleus and thus inhibiting its ability to activate the transcription of pro-inflammatory genes. nih.govclinicaleducation.orgpatsnap.com Studies have shown that glucocorticoids increase IκBα expression, leading to the retention of NF-κB in inactive cytoplasmic complexes. clinicaleducation.org
Inhibition of Activator Protein-1 (AP-1) Activity
Activator Protein-1 (AP-1) is another key transcription factor that plays a significant role in the expression of genes involved in inflammation, cell proliferation, and differentiation. pnas.orgnih.gov Glucocorticoids have been shown to repress AP-1 activity. tum.denih.gov This repression can occur through several mechanisms, including direct interaction between the activated GR and AP-1, often referred to as transrepression. tum.de This interaction can interfere with AP-1's ability to bind to DNA or to recruit coactivators necessary for gene transcription. tum.de Additionally, glucocorticoids can inhibit signaling pathways upstream of AP-1, such as the c-Jun NH2-terminal kinase (JNK) pathway, which is a main mediator of AP-1 activation. nih.gov Inhibition of JNK phosphorylation and activity by glucocorticoids contributes to the impaired activation of AP-1. nih.gov
Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1, IL-6, IFN-γ, IL-12)
This compound, through its active metabolite, significantly suppresses the production of a wide array of pro-inflammatory cytokines. patsnap.comnih.govresearchgate.net These cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12), are crucial mediators of the inflammatory response. nih.govresearchgate.netcapes.gov.br Glucocorticoids achieve this suppression primarily by repressing the transcription of the genes encoding these cytokines, largely through the inhibition of transcription factors like NF-κB and AP-1. patsnap.comtum.denih.gov Studies have demonstrated that administration of this compound can markedly suppress the production of IFN-γ, TNF-α, IL-1, and IL-12. nih.govresearchgate.netcapes.gov.br For example, elevation of plasma cortisol levels within the physiological range by this compound administration has been shown to lead to a corresponding fall in pro-inflammatory cytokine production. capes.gov.brresearchgate.net
Inhibition of Phospholipase A2 and Subsequent Arachidonic Acid Metabolite Formation
Glucocorticoids inhibit the activity of Phospholipase A2 (PLA2), an enzyme that plays a critical role in initiating the production of inflammatory mediators. drugbank.comdrugbank.comconsensus.appnih.govmedscape.com PLA2 catalyzes the hydrolysis of membrane phospholipids, releasing arachidonic acid. medscape.comactascientific.comresearchgate.net Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into various eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. medscape.comactascientific.comresearchgate.net Glucocorticoids inhibit PLA2 activity, partly by inducing the synthesis of proteins like lipocortin-1 (also known as Annexin A1). patsnap.comdrugbank.compainphysicianjournal.com Lipocortin-1 inhibits PLA2, thereby blocking the release of arachidonic acid and subsequently reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes. patsnap.comdrugbank.comactascientific.compainphysicianjournal.comnih.gov
Downregulation of Chemokines and Adhesion Molecules
This compound also leads to the downregulation of chemokines and adhesion molecules. researchgate.netcapes.gov.br Chemokines are small cytokines that attract immune cells to sites of inflammation, while adhesion molecules facilitate the binding of leukocytes to endothelial cells, enabling their migration into tissues. arvojournals.org By repressing the expression of genes encoding these molecules, glucocorticoids reduce the recruitment and infiltration of inflammatory cells into affected tissues, thereby attenuating the inflammatory response. drugbank.compatsnap.comnih.govnih.gov This downregulation is part of the broader effect of glucocorticoids on repressing pro-inflammatory gene transcription, mediated through mechanisms involving GR interaction with transcription factors like NF-κB. drugbank.comclinicaleducation.orgnih.gov
Pharmacological Profile and Biotransformation Research
Pharmacokinetics of Cortisone (B1669442) Acetate (B1210297) and its Active Metabolite
The pharmacokinetic profile of cortisone acetate involves its absorption, distribution, metabolism, and elimination, ultimately leading to the systemic availability of its active metabolite, hydrocortisone (B1673445).
Absorption and Bioavailability Kinetics
This compound is readily absorbed after oral administration. drugs.com The bioavailability of oral this compound has been reported to have considerable interindividual variation, with a mean relative bioavailability of 44% (range 21-95%) compared to oral cortisol. researchgate.net Following oral administration, this compound is rapidly absorbed and converted to cortisol. researchgate.net Peak cortisol levels after oral administration of this compound have been observed at approximately 2 hours. mims.com The increased efficacy of oral this compound compared to intramuscular administration is attributed to enhanced conversion to cortisol via first-pass metabolism in the liver following oral dosing. researchgate.net
Distribution and Plasma Protein Binding Dynamics
Once absorbed, cortisone is rapidly distributed to various tissues including muscle, liver, skin, intestines, and kidneys. drugs.com Cortisone is extensively bound to plasma proteins, primarily corticosteroid-binding globulin (transcortin) and albumin. nih.govdrugs.com Only the unbound fraction of the drug is considered pharmacologically active. drugs.com Cortisone is also known to distribute into breast milk and cross the placenta. drugs.com While corticosteroids generally bind to plasma proteins, their lipophilic nature facilitates wide distribution into tissues, potentially resulting in large volumes of distribution despite significant protein binding. derangedphysiology.com
Hepatic Metabolism and Activation to Hydrocortisone
This compound functions as a prodrug that is principally metabolized in the liver to its active metabolite, hydrocortisone (cortisol). patsnap.comdrugs.com This metabolic conversion is a crucial step for this compound to exert its glucocorticoid activity. Hydrocortisone is then further metabolized in the liver and other tissues into inactive glucuronide and sulfate (B86663) metabolites. drugs.com
Role of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Enzymes
The metabolic conversion of cortisone to the active hydrocortisone is primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). patsnap.combioscientifica.compnas.org This enzyme is predominantly expressed in the liver and other key glucocorticoid target tissues. bioscientifica.compnas.org 11β-HSD1 is a bidirectional enzyme, but in the presence of a high NADPH/NADP+ ratio, it primarily functions as a ketoreductase, converting inactive cortisone to active cortisol. bioscientifica.compnas.org This activation is essential for this compound's therapeutic effect. Conversely, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the reverse reaction, inactivating cortisol to cortisone. bioscientifica.com Defects in 11β-HSD1 activity can impair the conversion of cortisone to cortisol, potentially leading to reduced efficacy of this compound treatment. capes.gov.broup.com Studies involving this compound challenge tests are used to assess hepatic 11β-HSD1 activity by measuring the generation of cortisol over time after oral administration of this compound. researchgate.netnih.gov
Elimination and Excretion Pathways
The inactive metabolites of cortisone and hydrocortisone, primarily glucuronides and sulfates, are predominantly excreted by the kidneys. drugbank.comdrugs.com A small amount of unmetabolized drug may also be excreted in the urine. drugs.com Insignificant quantities of the drug are also excreted in feces. drugs.com The rate of plasma clearance for corticosteroids is generally rapid, typically taking 2-3 hours. derangedphysiology.com
Pharmacodynamics: Glucocorticoid and Mineralocorticoid Activities
This compound is classified as an adrenocorticoid with both glucocorticoid and mineralocorticoid properties. It acts as a prodrug for cortisone, which is then converted to hydrocortisone, the primary active form that interacts with glucocorticoid receptors. patsnap.comwikipedia.org Corticosteroids, including hydrocortisone, bind to intracellular glucocorticoid receptors, leading to the modulation of gene expression. patsnap.comdrugbank.comnih.gov This process results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators, contributing to its anti-inflammatory and immunosuppressive effects. patsnap.comnih.gov
While this compound is a weak anti-inflammatory agent compared to an equal weight of hydrocortisone, having only about 80% of its anti-inflammatory activity, it possesses potent mineralocorticoid activity. this compound has approximately twice the mineralocorticoid potency of prednisone (B1679067). This mineralocorticoid activity promotes sodium reabsorption and potassium and hydrogen excretion in the renal distal tubules, leading to potential salt and water retention. drugs.comopenstax.org Due to the need for large doses for inflammatory or immunosuppressant effects and the associated unwanted mineralocorticoid activity, this compound is typically not the preferred corticosteroid for these purposes when synthetic glucocorticoids with minimal mineralocorticoid activity are available. drugs.com However, it is considered a drug of choice for replacement therapy in patients with adrenal insufficiency due to its combined glucocorticoid and mineralocorticoid properties.
Relative Potency and Therapeutic Window Considerations
The pharmacological activity of this compound is primarily attributed to its conversion to hydrocortisone. When compared to other corticosteroids, this compound is generally considered to have lower anti-inflammatory potency. Research indicates that this compound possesses approximately 80% of the anti-inflammatory activity of an equal weight of hydrocortisone guidetopharmacology.org. However, it exhibits significant mineralocorticoid potency, reported to be twice that of prednisone guidetopharmacology.org.
Corticosteroids, including this compound, are noted to possess a wide therapeutic window, allowing for the administration of doses significantly higher than the body's physiological production to achieve therapeutic effects wikipedia.org. Despite this wide window, the specific potency relative to other agents is a crucial consideration in understanding its pharmacological profile.
Comparative potencies of several corticosteroids relative to hydrocortisone are presented in the table below, highlighting the position of this compound.
| Corticosteroid | Anti-inflammatory Potency (Relative to Hydrocortisone) | Mineralocorticoid Potency (Relative to Hydrocortisone) | Duration of Action |
| Hydrocortisone | 1 | 1 | 8-12 hours fishersci.ca |
| This compound | 0.8 guidetopharmacology.orgfishersci.ca | 0.8 fishersci.ca | 8-12 hours fishersci.ca |
| Prednisone | 4 fishersci.ca | 0.8 fishersci.ca | 12-36 hours fishersci.ca |
| Prednisolone (B192156) | 4 fishersci.ca | 0.8 fishersci.ca | 12-36 hours fishersci.ca |
| Methylprednisolone | 5 fishersci.ca | 0.5 fishersci.ca | 12-36 hours fishersci.ca |
| Triamcinolone | 5 fishersci.ca | 0 fishersci.ca | 12-36 hours fishersci.ca |
| Dexamethasone (B1670325) | 30 fishersci.ca | 0 fishersci.ca | 36-54 hours fishersci.ca |
| Fludrocortisone | 10 mims.com | 250-800 mims.com | 24-36 hours fishersci.ca |
Impact on Endogenous Hormone Production and Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
The administration of exogenous glucocorticoids, including this compound, leads to suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This suppression is a consequence of the negative feedback mechanism whereby the presence of exogenous corticosteroids inhibits the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. Reduced ACTH levels, in turn, lead to decreased synthesis and secretion of endogenous cortisol by the adrenal cortex.
This compound is generally considered among the least suppressive of the systemic glucocorticoids in terms of HPA axis function. The degree and duration of HPA axis suppression are influenced by several factors, including the specific corticosteroid compound, its potency, the dose administered, the duration of therapy, and the route of administration. Systemic administration is generally more likely to cause HPA axis suppression compared to local routes.
Research indicates that even short courses of glucocorticoids can lead to measurable HPA axis suppression. The recovery of the HPA axis after cessation of corticosteroid therapy is variable and can take from several days to many months, depending on the individual and the characteristics of the treatment received. Studies have explored the prevalence of glucocorticoid-induced adrenal insufficiency, with some systematic reviews indicating a notable percentage of patients experiencing this effect, even at lower doses or shorter durations than historically considered suppressive.
The impact on endogenous hormone production is a critical aspect of corticosteroid pharmacology, necessitating careful consideration in therapeutic applications.
Immunological and Anti Inflammatory Research
Modulation of Immune Cell Function and Trafficking Studies
Corticosteroids, including cortisone (B1669442) acetate (B1210297), impact the behavior and movement of various immune cells, altering their distribution and function at sites of inflammation. drugbank.comaai.org
Effects on Lymphocyte Proliferation and Redistribution
Cortisone acetate influences lymphocyte populations by affecting their proliferation and causing their redistribution within the body. Studies have shown that corticosteroids can lead to a decrease in the number of circulating lymphocytes, a phenomenon known as lymphopenia. nih.govrhinoresourcecenter.com This reduction is often more pronounced in T lymphocytes compared to B lymphocytes, although both populations are affected. nih.gov
Research in guinea pigs treated with chronic this compound demonstrated a sustained lymphocytopenia in the peripheral blood. nih.gov Simultaneously, there was a notable increase in the proportions and absolute numbers of lymphocytes, including both T and B cells, within the bone marrow. nih.gov This suggests that corticosteroids induce a redistribution of circulating lymphocytes, promoting their migration to the bone marrow. nih.gov The lymphocytes remaining in circulation during corticosteroid treatment have been observed to maintain normal responses to mitogens in vitro. nih.gov
Studies on corticosteroid-induced suppression of lymphocyte proliferation in rhinoceros species indicated that both dexamethasone (B1670325) and hydrocortisone (B1673445) (the active form of this compound) suppressed in vitro lymphocyte proliferation stimulated by both B-cell and T-cell mitogens. rhinoresourcecenter.com The degree of suppression varied depending on the mitogen used and the corticosteroid concentration. rhinoresourcecenter.com
Data on Corticosteroid-Induced Suppression of Lymphocyte Proliferation (Example based on research findings):
| Steroid Concentration (M) | Suppression of Proliferation (vs control) | Mitogen |
| 10⁻⁴ | Suppressed | ConA |
| 5 x 10⁻⁴ | >80% of control | PWM |
| 10⁻³ | Most suppressed | Various |
Macrophage Reprogramming and Phagocytosis Mechanisms
This compound influences macrophage function, including their polarization and phagocytic capacity. Macrophages exhibit plasticity and can differentiate into distinct phenotypes, primarily pro-inflammatory M1 macrophages and anti-inflammatory M2 macrophages. nih.gov Glucocorticoids like this compound have been shown to inhibit the development of M1 polarization and promote M2 polarization. nih.gov
Research indicates that cortisol, the active form of this compound, can affect macrophage polarization by influencing metabolic pathways. nih.gov It has been shown to induce microRNA clusters (miR-143/145) that repress enzymes involved in glycolysis, a key metabolic pathway for M1 macrophages. nih.gov While glycolysis is reduced, the maintenance of oxidative phosphorylation (OXPHOS), which is more prominent in M2 macrophages, is promoted by cortisol. nih.gov
Regarding phagocytosis, the effects of corticosteroids on macrophages can vary depending on the context and the type of material being phagocytosed. Some studies suggest that glucocorticoids can enhance the phagocytic capacity of macrophages, particularly the uptake of apoptotic cells. frontiersin.orgmdpi.comfrontiersin.org This can be mediated partly by the induction of proteins like annexin (B1180172) A1, which act as opsonins. frontiersin.org Glucocorticoids have also been shown to induce the production of complement component C1q, which promotes phagocytosis. frontiersin.org
Impact on Neutrophil Apoptosis and Demargination
This compound affects neutrophils by influencing their apoptosis and contributing to their demargination from the endothelial lining of blood vessels. Glucocorticoids are known to increase the number of neutrophils in circulation, leading to neutrophilia. ebmconsult.com This increase is primarily attributed to two mechanisms: the release of neutrophils from the bone marrow and the demargination of neutrophils from the vascular endothelium. ebmconsult.com
Demargination refers to the process where neutrophils that were adhered to the vessel walls re-enter the circulating blood. Glucocorticoids promote this process, contributing significantly to the observed increase in circulating neutrophils. drugbank.comebmconsult.com
Furthermore, corticosteroids have been shown to inhibit neutrophil apoptosis (programmed cell death). drugbank.comnih.gov By delaying the natural process of apoptosis, glucocorticoids prolong the lifespan of neutrophils in circulation. nih.gov This extended survival, combined with increased release from the bone marrow and demargination, leads to a higher number of neutrophils in the bloodstream. ebmconsult.com Studies using dexamethasone, another glucocorticoid, have demonstrated that it inhibits the development of apoptotic morphology and reduces DNA cleavage in human neutrophils in vitro, thereby prolonging their viability. nih.gov
Effects on Eosinophils, Mast Cells, and Endothelial Cells
This compound and other corticosteroids exert significant effects on eosinophils, mast cells, and endothelial cells, which are key players in allergic and inflammatory responses. aai.orgnih.gov
Corticosteroids induce apoptosis in eosinophils, leading to a reduction in their numbers at sites of inflammation, such as the airway epithelium in asthma or the esophageal mucosa in eosinophilic esophagitis. mdpi.comnih.govresearchgate.netrupress.org This effect is a crucial mechanism by which corticosteroids reduce eosinophilic inflammation. rupress.org Additionally, corticosteroids can decrease the expression of adhesion molecules like CD18 on the surface of eosinophils, which can impair their adherence to endothelial cells and reduce their recruitment into tissues. researchgate.net
Corticosteroids also impact endothelial cells. They can reduce the permeability of capillaries, which helps to decrease leakage of fluids into tissues and alleviate swelling. patsnap.com Furthermore, glucocorticoids can inhibit the expression of adhesion molecules like intercellular adhesion molecule 1 (ICAM-1) on endothelial cells. mdpi.comnih.gov Reduced expression of adhesion molecules impairs the ability of leukocytes, including neutrophils and eosinophils, to adhere to the endothelium and migrate into inflamed tissues, thereby reducing cellular infiltration. drugbank.commdpi.comnih.gov While some studies indicate that certain chemokines like eotaxins, which attract eosinophils, are expressed by endothelial cells and their receptors (CCR3) are found on endothelial cells, the direct effect of this compound on these specific interactions needs further detailed exploration. researchgate.net
Cytokine Network Regulation and Immune Response Profiling
A major mechanism by which this compound exerts its anti-inflammatory and immunosuppressive effects is through the regulation of cytokine production. patsnap.compatsnap.com Corticosteroids influence the complex network of cytokines, suppressing the production of pro-inflammatory mediators and, in some cases, promoting the synthesis of anti-inflammatory proteins. patsnap.compatsnap.com
Suppression of Pro-inflammatory Cytokine Secretion
This compound, through its active form hydrocortisone, is a potent suppressor of pro-inflammatory cytokine secretion by various immune cells, including lymphocytes and macrophages. patsnap.compatsnap.comaai.org This suppression is a key mechanism underlying its anti-inflammatory effects. patsnap.compatsnap.com
Glucocorticoids inhibit the transcription of genes encoding numerous pro-inflammatory cytokines. patsnap.compatsnap.comnih.gov This is primarily achieved by interfering with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. drugbank.commdpi.comnih.gov The activated glucocorticoid receptor complex can translocate to the nucleus and interact with these transcription factors, inhibiting their ability to promote the expression of pro-inflammatory genes. patsnap.comnih.gov Additionally, glucocorticoids can induce the synthesis of I-κB, a protein that binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus. aai.org
Studies have shown that this compound can markedly suppress the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-8, and IFN-γ. researchgate.netnih.govfortunepublish.comresearchgate.netdrugbank.com For example, administration of this compound has been shown to suppress LPS-stimulated production of IFN-γ, TNF-α, IL-1, and IL-12 in healthy volunteers. researchgate.netnih.govresearchgate.net This suppression of cytokine production can be temporally dissociated from changes in the numbers of circulating mononuclear cells, indicating a direct effect on cytokine synthesis rather than solely a consequence of cell redistribution. researchgate.netnih.govresearchgate.net
Data on the effect of Cortisone on Cytokine Secretion (Example based on research findings):
| Cytokine | Effect of this compound (or Cortisone) | Notes |
| IFN-γ | Markedly suppressed | LPS-stimulated whole blood researchgate.netnih.govresearchgate.net |
| TNF-α | Markedly suppressed | LPS-stimulated whole blood researchgate.netnih.govresearchgate.net, PMA-stimulated human PBMCs fortunepublish.com |
| IL-1β | Markedly suppressed | LPS-stimulated whole blood researchgate.netnih.govresearchgate.net, Increased with Cortisone in PMA-stimulated human PBMCs fortunepublish.com |
| IL-12 | Markedly suppressed | LPS-stimulated whole blood researchgate.netnih.govresearchgate.net, Inhibited in macrophages aai.org |
| IL-6 | Suppression | Generally suppressed by glucocorticoids nih.gov |
| IL-8 | Suppression | Generally suppressed by glucocorticoids nih.gov |
| IL-10 | Not influenced or potentially increased | Anti-inflammatory cytokine, effect can vary drugbank.comfortunepublish.com |
Note: The effect on IL-1β in PMA-stimulated human PBMCs showed an increase with Cortisone in one study fortunepublish.com, which contrasts with the suppression of LPS-stimulated IL-1 in whole blood researchgate.netnih.govresearchgate.net. This highlights potential context-dependent effects.
The suppression of these pro-inflammatory cytokines contributes significantly to the anti-inflammatory actions of this compound and its ability to dampen excessive immune responses in various inflammatory and autoimmune conditions. patsnap.com
Enhancement of Anti-inflammatory Cytokine Production
Research indicates that this compound, through its active form hydrocortisone, can influence the production of cytokines. Glucocorticoids, including hydrocortisone, have been shown to upregulate the production of certain anti-inflammatory cytokines, such as interleukin-10 (IL-10). drugbank.comnih.gov This is part of a broader mechanism where glucocorticoids modulate gene expression to promote the synthesis of anti-inflammatory proteins. patsnap.compatsnap.com
Implications for Th1/Th2 Cytokine Balance
The balance between T helper 1 (Th1) and T helper 2 (Th2) cytokine responses is crucial for regulating different types of immunity. Th1 cells are generally associated with cell-mediated immunity and produce pro-inflammatory cytokines like IFN-gamma, while Th2 cells are linked to humoral immunity and produce cytokines such as IL-4 and IL-10. researchgate.netplos.org
Studies suggest that glucocorticoids, including the active form of this compound, can influence this balance. Evidence indicates that glucocorticoids may cause a shift away from Th1-mediated cellular immunity towards Th2-mediated humoral immunity. nih.govresearchgate.net This is thought to occur, in part, by inhibiting the production of IL-12, a key cytokine that promotes Th1 differentiation and function. nih.govresearchgate.netaai.orgfrontiersin.org While some research suggests corticosteroids might inhibit both Th1 and Th2 differentiation, the effect on Th1 cells appears to be more pronounced. frontiersin.org
Mechanisms of Immunosuppression
This compound exerts immunosuppressive effects, which are leveraged in the treatment of various conditions. patsnap.compatsnap.com This immunosuppression is a result of its influence on various immune cell functions and cytokine production. patsnap.comdrugbank.com
Dose-Dependent Immunosuppressive Effects
The immunosuppressive effects of corticosteroids, including this compound, are generally dose-dependent. drugbank.comnih.gov Lower doses tend to primarily exert anti-inflammatory effects, while higher doses are associated with more pronounced immunosuppression. drugbank.com This dose dependency is a critical consideration in understanding the therapeutic and potential adverse effects of this compound. nih.gov
Link to Increased Susceptibility to Infection
A significant implication of the immunosuppressive effects of this compound is the increased susceptibility to infections. patsnap.compatsnap.comdrugbank.commicrobiologyresearch.orgdrugs.comresearchgate.netasm.orgfrontiersin.org Corticosteroids can impair various components of the immune system, making individuals more vulnerable to a range of pathogens, including viral, bacterial, fungal, protozoan, and helminthic infections. drugs.com
This increased susceptibility is linked to the mechanisms of immunosuppression, such as the inhibition of leukocyte migration to inflammatory sites, depletion of lymphocytes in lymphoid tissue, and suppression of immune responses. researchgate.netnih.gov Studies in animal models have demonstrated that this compound treatment can increase susceptibility to specific infections, such as lethal phycomycosis and oral candidiasis, by suppressing host cell proliferation and altering the cellular composition of infective foci. microbiologyresearch.orgresearchgate.netresearchgate.net The risk of infection generally increases with the dose and duration of corticosteroid therapy. nih.gov
Data Table: Effects of this compound on Cytokine Production (Illustrative based on search results)
| Cytokine | Effect of this compound (via Hydrocortisone) | References |
| IFN-gamma | Suppression/Inhibition | nih.govnih.govresearchgate.netresearchgate.net |
| TNF-alpha | Suppression/Inhibition | nih.govnih.govresearchgate.netresearchgate.net |
| IL-1 | Suppression/Inhibition | nih.govresearchgate.netresearchgate.net |
| IL-12 | Suppression/Inhibition | nih.govnih.govresearchgate.netresearchgate.netaai.orgfrontiersin.org |
| IL-4 | Upregulation (indirectly via IL-12 inhibition) / Inhibition (directly) | nih.govaai.org |
| IL-10 | Upregulation/Promotion | drugbank.comnih.gov |
Data Table: this compound and Susceptibility to Infection (Illustrative based on search results)
| Pathogen/Infection Type | Observed Effect in Studies (Animal Models) | References |
| Absidia ramosa (Phycomycosis) | Increased susceptibility to lethal infection | microbiologyresearch.org |
| Candida albicans (Oral Candidiasis) | Increased susceptibility, dose-dependent fungal burdens | researchgate.net |
| Listeria monocytogenes | Delayed and suppressed host response, unrestricted bacterial multiplication | researchgate.netnih.gov |
| General Infections (Viral, Bacterial, Fungal, etc.) | Increased susceptibility, masking of symptoms | nih.govdrugs.com |
Metabolic and Systemic Effects in Research
Carbohydrate Metabolism Research
Research into the effects of cortisone (B1669442) acetate (B1210297) and other glucocorticoids consistently highlights their impact on glucose homeostasis, often leading to elevated blood glucose levels and hyperglycemia.
Mechanisms of Elevated Blood Glucose and Hyperglycemia
Glucocorticoids, including cortisone acetate, contribute to hyperglycemia through several key mechanisms. They increase endogenous glucose production, primarily by activating genes involved in hepatic carbohydrate metabolism, leading to increased gluconeogenesis. e-enm.orgnih.govnih.govnih.gov This effect on hepatic glucose output can occur independently of interactions with insulin (B600854), glucagon (B607659), or free fatty acids. researchgate.net Studies have shown that inactive cortisone is converted to active cortisol in the liver by the enzyme 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1), and increased activity of this enzyme is associated with increased hepatic glucose production. researchgate.net
Furthermore, glucocorticoids reduce peripheral glucose uptake in tissues such as skeletal muscle and adipose tissue. e-enm.orgnih.gov In skeletal muscle, which is crucial for insulin-mediated glucose uptake after meals, corticosteroids can induce insulin resistance by interfering with components of the insulin signaling cascade. e-enm.org Chronic glucocorticoid exposure can alter body composition, including increasing adipose tissue in the trunk, which further impairs metabolism and insulin action, contributing to hyperglycemia and dyslipidemia. e-enm.orgnih.gov
Glucocorticoids also affect pancreatic beta-cell function, inhibiting the production and secretion of insulin. e-enm.org They can also augment glucagon levels, which further contributes to hyperglycemia by promoting hepatic glycogenolysis and gluconeogenesis. nih.govnjmonline.nl The development of hyperglycemia is dependent on the dose and duration of glucocorticoid exposure. e-enm.org Studies in healthy volunteers administered prednisolone (B192156) have shown a significant reduction in insulin sensitivity. e-enm.org
Research indicates that more than half of hospitalized patients receiving high-dose steroids develop hyperglycemia, with a significant percentage exhibiting elevated mean blood glucose levels. nih.gov Glucocorticoid therapy can precipitate new-onset type 2 diabetes mellitus and worsen hyperglycemia in individuals with pre-existing diabetes. e-enm.orgnih.gov
Lipid Metabolism Research
Studies have also investigated the effects of this compound and related glucocorticoids on lipid metabolism, revealing their association with dyslipidemia.
Dyslipidemia Mechanisms (e.g., Cholesterol, Triglycerides, LDL, HDL)
Hypercortisolism, whether endogenous (as in Cushing's syndrome) or exogenous (due to glucocorticoid therapy), is frequently associated with dyslipidemia. nih.govresearchgate.netresearchgate.netoup.com The typical lipid profile observed includes increased levels of triglycerides and total cholesterol, often accompanied by elevated LDL-cholesterol and variable or decreased HDL-cholesterol levels. nih.govresearchgate.netoup.com
The mechanisms underlying glucocorticoid-induced dyslipidemia are multifactorial. researchgate.netresearchgate.net Glucocorticoids can directly and indirectly influence lipolysis, free fatty acid production, very-low-density lipoprotein (VLDL) synthesis, and fatty accumulation in the liver. nih.govresearchgate.netresearchgate.net In vitro studies suggest that cortisol can increase lipoprotein lipase (B570770) activity in adipose tissues, particularly in visceral fat, leading to the release of free fatty acids into circulation. researchgate.netresearchgate.net The resulting increase in free fatty acids can enhance hepatic lipid accumulation. researchgate.netresearchgate.net Glucocorticoids also increase VLDL production and secretion by inhibiting hepatic lipolysis. nih.gov
Insulin resistance, a common consequence of glucocorticoid exposure, plays a significant role in the development of lipid abnormalities. researchgate.netresearchgate.net Chronic glucocorticoid overexposure impairs metabolism and insulin action, contributing to dyslipidemia. e-enm.orgnih.gov
Research on hypopituitary patients receiving this compound replacement therapy has shown lower plasma total and very low+low density lipoprotein cholesterol levels compared to those not receiving glucocorticoids, while HDL cholesterol and triglycerides were not significantly different between the groups. nih.gov This study also indicated that conventional glucocorticoid replacement was associated with decreased plasma cholesterol esterification and cholesteryl ester transfer, suggesting impaired HDL metabolism. nih.gov
Conversely, some studies on the effects of other steroids, such as anabolic-androgenic steroids, have shown decreases in HDL-C and increases in LDL-C and triglycerides, highlighting the varied effects of different steroid classes on lipid profiles. oup.comorthobullets.com Research on prednisolone, another glucocorticoid, suggests it can promote fatty acid synthase and acetyl-CoA carboxylase activity and inhibit fatty acid β-oxidation, contributing to hepatic fat accumulation and increased circulating triglycerides and VLDL. jci.org
Bone Metabolism and Osteoporosis Research
This compound and other glucocorticoids are well-known to have significant detrimental effects on bone metabolism, leading to decreased bone mass and an increased risk of fractures.
Mechanisms of Bone Demineralization and Loss
Glucocorticoid-induced bone loss is a major concern with corticosteroid therapy. researchgate.netuspharmacist.comoup.comfrontiersin.orgresearchgate.netmdpi.com The mechanisms are complex and involve both decreased bone formation and increased bone resorption. researchgate.netuspharmacist.comresearchgate.net
Glucocorticoids decrease bone formation by suppressing the activity and lifespan of osteoblasts and osteocytes, the cells responsible for bone formation and maintenance. researchgate.netuspharmacist.comoup.comfrontiersin.orgresearchgate.netmdpi.com They can induce apoptosis (programmed cell death) of osteoblasts and osteocytes. researchgate.netuspharmacist.comoup.comfrontiersin.orgmdpi.com Glucocorticoids also impair the proliferation and differentiation of osteoblast precursors from mesenchymal stem cells. frontiersin.orgresearchgate.net This leads to a reduction in the number of functional osteoblasts and decreased production of bone matrix components like type I collagen and bone stimulating factors such as insulin-like growth factor 1 (IGF-1). researchgate.netuspharmacist.com
Glucocorticoids can also indirectly affect bone health by decreasing the absorption of calcium in the intestines and increasing its excretion by the kidneys, potentially leading to calcium deficiency. uspharmacist.com Perturbations in gonadal hormone activity may also contribute to bone loss. researchgate.netuspharmacist.com
Studies using animal models, such as rats treated with prednisone (B1679067) acetate, have demonstrated the induction of osteoporosis and reductions in bone mineral density. medsci.org
Osteonecrosis Studies
Osteonecrosis, also known as avascular necrosis (AVN), is a debilitating condition characterized by the death of bone tissue due to interrupted blood supply. Corticosteroid use is a recognized risk factor for osteonecrosis. researchgate.netmdpi.comhipandpelvis.or.krscirp.orgnih.gov
Research has consistently linked corticosteroid therapy to an increased risk of osteonecrosis, particularly affecting the femoral head. researchgate.netmdpi.comhipandpelvis.or.krscirp.orgnih.gov Studies, including meta-analyses, have shown a positive association between the cumulative dose and duration of corticosteroid use and the incidence of osteonecrosis. mdpi.comhipandpelvis.or.krscirp.orgnih.gov For example, a meta-analysis indicated that the risk of osteonecrosis increases with higher cumulative doses and longer durations of corticosteroid treatment. mdpi.comhipandpelvis.or.kr
While the precise mechanisms are not fully understood, several factors are believed to contribute to corticosteroid-induced osteonecrosis. These may include impaired blood flow to the bone, potentially due to changes in lipid metabolism leading to fatty emboli or increased intraosseous pressure. scirp.orgnih.gov Corticosteroids may also affect the differentiation of bone progenitor cells, favoring the development of adipocytes over osteoblasts, leading to increased fatty marrow content in bone which can compromise blood supply. scirp.org
Studies have examined the incidence of osteonecrosis in patients treated with corticosteroids for various conditions, including severe acute respiratory syndrome (SARS) and COVID-19. researchgate.netmdpi.comhipandpelvis.or.krscirp.org These studies highlight the risk of osteonecrosis in individuals receiving systemic corticosteroid therapy, particularly at higher doses or for prolonged periods. mdpi.comhipandpelvis.or.krscirp.orgnih.gov The development of osteonecrosis can occur within months following steroid exposure. hipandpelvis.or.kr
Cardiovascular System Research
Research has explored the influence of this compound and other corticosteroids on the cardiovascular system, particularly concerning hypertension, myocardial scar formation, left ventricular rupture, and atherosclerosis.
Hypertension Mechanisms
Studies have investigated the mechanisms by which corticosteroids, including this compound via its conversion to hydrocortisone (B1673445), can contribute to hypertension. These mechanisms involve effects on systemic vascular resistance, extracellular volume, and cardiac contractility oup.comoup.com.
Corticosteroids can enhance vascular tone and pressor responses to vasoconstrictors such as norepinephrine (B1679862) and angiotensin II oup.comoup.comahajournals.org. This potentiation of vasoconstrictor actions is considered a non-renal mechanism contributing to the development and maintenance of hypertension oup.comoup.com. Research in humans has shown that hydrocortisone administration can increase systolic blood pressure and enhance pressor responsiveness to norepinephrine ahajournals.org. While resting forearm vascular resistance may remain unchanged, the reflex response to stimuli like the cold pressor test can be accentuated ahajournals.org. Studies in animals, such as pigs treated with deoxycorticosterone acetate (DOCA), have demonstrated increased vascular smooth muscle sensitivity to norepinephrine and angiotensin II, with shifts to the left in dose-response curves occurring as blood pressure rises ahajournals.org.
Corticosteroids can also influence extracellular volume. Studies in rabbits treated with this compound have shown an increase in extracellular volume oup.comsnmjournals.org. Similarly, research involving cortisone administration has indicated retention of sodium, chloride, and water, leading to an increase in extracellular volume oup.comdntb.gov.ua.
The impact of corticosteroids on cardiac contractility has also been a subject of research. Studies on isolated cardiac tissue have investigated the action of this compound nih.gov. Glucocorticoids are suggested to play a significant role in preserving membrane Ca2+ transport function, which is consequently important for proper myocardial contractility researchgate.net.
Role in Myocardial Scar Formation and Left Ventricular Rupture
Research has raised concerns regarding the potential negative effects of corticosteroids on wound healing and scar formation, particularly in the context of acute myocardial infarction researchgate.net. Literature reports suggest an apparent association between the use of corticosteroids and left ventricular free wall rupture after a recent myocardial infarction drugs.comfda.gov. Studies have identified the prior use of NSAIDs and corticosteroids as risk factors for left ventricular free wall rupture post-myocardial infarction bjmp.orgspringermedizin.de. While the exact mechanisms are still being investigated, the potential impairment of scar formation in the infarcted myocardium is a hypothesized contributing factor.
Atherosclerosis Research
The relationship between corticosteroids and atherosclerosis has been explored in research, primarily through animal studies. Studies in cholesterol-fed rabbits have investigated the effects of this compound on serum cholesterol, lipoproteins, and the development of atherosclerosis rupress.orgahajournals.org.
In normal rabbits, cortisone administration has been shown to increase the concentrations of total cholesterol and certain lipoprotein components (Sf 10-15 and Sf 16-30 classes) but did not induce atherosclerosis rupress.org. In cholesterol-fed rabbits, cortisone treatment did not significantly alter the levels of serum lipoproteins, cholesterol concentration, or the severity of atherosclerosis produced by a high-cholesterol diet alone rupress.org. However, other studies in cholesterol-fed rabbits have suggested that this compound can have a retarding effect upon the development of atherosclerosis despite enhancing hypercholesterolemia ahajournals.org. Research has also investigated the influence of this compound on cholesterol fluxes in atherosclerotic aorta in rabbits nih.gov.
Conflicting findings exist regarding the association between corticosteroid use and atherosclerosis progression in humans, with some studies suggesting an increased risk with oral corticosteroids while others indicate a potential reduction in carotid atherosclerosis in patients treated with inhaled corticosteroids ersnet.org. These discrepancies may be influenced by factors such as the type of corticosteroid, dosage, duration of use, and the underlying condition being treated ersnet.orgersnet.org.
Other Systemic Manifestations Research
Beyond the cardiovascular system, research has examined other systemic effects associated with corticosteroid use, including muscle weakness and gastrointestinal effects.
Muscle Weakness Mechanisms
Corticosteroid-induced myopathy, characterized by muscle weakness and atrophy, has been investigated to understand its underlying mechanisms patsnap.comnih.govmedscape.comphysio-pedia.comnih.gov. This myopathy is believed to occur through both catabolic and anti-anabolic processes nih.govphysio-pedia.com.
Catabolic mechanisms involve the upregulation of proteolytic systems, such as the ubiquitin-proteasome system, leading to increased breakdown of myofibrillar proteins by dissociating actin from myosin nih.govphysio-pedia.com. Corticosteroids can also induce myocyte apoptosis nih.govphysio-pedia.com. Anti-anabolic mechanisms include the inhibition of protein synthesis and myogenesis physio-pedia.com. Additionally, corticosteroids with mineralocorticoid activity may contribute to muscle weakness by lowering serum potassium and phosphate (B84403) levels physio-pedia.com. The myopathy is often painless and typically affects proximal muscles, with biopsy studies showing atrophy of type 2b fast-twitch muscle fibers nih.gov.
Gastrointestinal Effects and Ulceration
The potential for corticosteroids to affect the gastrointestinal system, particularly concerning ulcer formation, has been recognized in research patsnap.comnih.gov. Experimental and pharmacological studies have provided evidence suggesting that corticosteroids can be ulcerogenic nih.gov.
Mechanisms identified in animal studies include the inhibition of the biosynthesis of gastric cytoprotective prostaglandins (B1171923) and the impairment of gastric mucus production and bicarbonate secretion, which weakens gastric mucosal defenses nih.gov. Steroids have also been shown to impair angiogenesis and epithelial repair mechanisms in experimental ulcers nih.gov.
Despite the clear evidence from experimental studies, the incidence of steroid-induced ulcers in clinical settings is reported to be much lower than might be expected nih.gov. Corticosteroids may be more likely to hamper the healing process of ulcers caused by other agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), rather than directly causing ulcers themselves nih.gov. However, corticosteroids alone can become ulcerogenic with prolonged treatment (more than one month) and high total administered doses nih.gov. This compound has been shown to reduce ulceration in a rabbit model of tuberculous lesions caymanchem.com. Experimental ulcers induced by a "clamping-cortisone method" in rats have also been used in research researchgate.net.
Psychiatric Disorders Research
Research indicates a complex relationship between corticosteroid use, including compounds like this compound, and psychiatric outcomes. Studies have explored the prevalence and nature of psychiatric effects associated with corticosteroid therapy.
Corticosteroid use has been linked to mental health issues such as anxiety, depression, and psychosis. researchgate.net Psychiatric symptoms can manifest as mood swings, personality changes, depression, mania, and mood disturbances. researchgate.netwebmd.com These symptoms often appear within the initial weeks of corticosteroid treatment and may be related to the dosage administered. researchgate.net
Studies have investigated the incidence of psychiatric effects in patients receiving corticosteroids. One study noted that among patients receiving oral corticosteroids, a percentage developed a mental disorder, with anxiety, psychological sexual dysfunction, and depressive disorders being the most frequently reported. researchgate.net Factors such as gender, age, and the specific type of steroid may influence the likelihood of developing psychiatric adverse events. researchgate.net
The mechanisms underlying corticosteroid-induced psychiatric changes are not fully understood but may involve the dysregulation of native cortisol pathways and neuromodulatory effects on brain regions like the hippocampus and amygdala. psychiatryonline.org Chronic corticosteroid use has been associated with a higher incidence of depression, anxiety, and cognitive decline. nih.gov For instance, research has shown that patients on long-term glucocorticoid therapy may have an elevated risk of psychiatric disorders, including severe neuropsychiatric outcomes. nih.gov
Data suggests a potential dose-dependent relationship, with a higher incidence of psychiatric disturbances observed in patients receiving higher doses of certain corticosteroids. nih.govnih.gov Symptoms can include hallucinations, delusions, and paranoia. nih.gov
Renal Effects
Research into the renal effects of this compound has included studies examining its impact on kidney pathology, particularly in the context of interactions with other substances.
One study investigated the effects of this compound in uninephrectomized male rats. oup.comoup.com The administration of this compound in this model was associated with moderate hypertension. oup.com While certain stressors in the study were linked to lower average blood pressures in rats receiving this compound, there was no reduction in the amount of renal pathology caused by the cortisone overdosage. oup.com
Further research explored the synergistic effects of this compound and amphotericin B on renal function in mice. nih.gov This study observed significant mortality in mice receiving both compounds concurrently, even at dosages that individually produced little or no mortality. nih.gov Microscopic examination revealed renal lesions, including focal swelling of proximal, distal, and collecting tubular cells, progressing to necrosis and intraluminal cast formation. nih.gov These renal lesions appeared within days, were dose-related in severity, and were not observed with either drug administered alone. nih.gov These findings suggest a potential for synergistic nephrotoxicity when this compound is combined with certain other medications in research models. nih.gov
Drug Interaction Research and Mechanistic Implications
Pharmacokinetic and Pharmacodynamic Interaction Studies
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, and excretion of a drug, while pharmacodynamic interactions relate to the combined effects of drugs on the body. Cortisone (B1669442) acetate (B1210297) participates in both types of interactions.
Interactions with NSAIDs and Gastrointestinal Risk
The concurrent use of corticosteroids, including cortisone acetate, and nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and aspirin, is associated with an increased risk of serious gastrointestinal (GI) toxicity patsnap.comdrugs.com. This toxicity can manifest as inflammation, bleeding, ulceration, and potentially perforation of the GI tract drugs.com.
The mechanism underlying this interaction is believed to involve additive damage to the gastrointestinal lining patsnap.comdrugs.com. Both corticosteroids and NSAIDs can compromise the integrity of the GI mucosa. Some research suggests that corticosteroids may primarily impede the healing of erosions caused by NSAIDs, rather than directly causing new ulcers drugs.com.
A case-control study in elderly patients demonstrated a significantly elevated relative risk (RR) for peptic ulcer disease and GI hemorrhage (RR = 14.6) when corticosteroids and NSAIDs were used concurrently, compared to using neither drug drugs.com. Corticosteroid use alone was associated with a doubling of the risk (estimated RR = 2.0), but this risk was predominantly observed in those also taking NSAIDs drugs.com.
Effects on Anticoagulants
This compound may interact with anticoagulants, such as warfarin (B611796), potentially altering their effects patsnap.com. The interaction can lead to either enhanced or diminished anticoagulant activity, necessitating close monitoring of blood clotting parameters like Prothrombin Time (PT) and International Normalized Ratio (INR) patsnap.comdrugs.com.
Proposed mechanisms for this interaction include corticosteroids influencing vascular integrity or inducing blood hypercoagulability drugs.com. Additionally, the increased risk of gastrointestinal bleeding associated with the ulcerogenic potential of corticosteroids can be potentiated by the use of vitamin K antagonists like warfarin drugs.com. While some reports suggest inhibition of response to warfarin, conflicting findings have also been noted ncats.io.
Modulation of this compound Metabolism by Other Drugs (e.g., Rifampin, Ketoconazole)
This compound is metabolized in the liver, primarily to its active form, hydrocortisone (B1673445), and subsequently to inactive metabolites . This metabolic process, particularly involving cytochrome P450 enzymes, can be influenced by other medications, leading to altered this compound clearance and serum concentrations rxlist.comdrugs.com.
Drugs that induce hepatic enzymes, such as rifampin and phenytoin, can increase the clearance of corticosteroids, potentially reducing their efficacy and requiring higher doses of this compound to achieve the desired therapeutic response rxlist.comdrugbank.com. Conversely, drugs that inhibit corticosteroid metabolism, such as ketoconazole (B1673606) and troleandomycin, can decrease their clearance, potentially increasing the risk of steroid toxicity rxlist.commedscape.com. For instance, ketoconazole, a strong CYP3A4 inhibitor, can increase the level or effect of cortisone by affecting hepatic/intestinal enzyme CYP3A4 metabolism medscape.com. Rifampin, a strong CYP3A4 inducer, can decrease the level or effect of cortisone by affecting hepatic/intestinal enzyme CYP3A4 metabolism drugbank.commedscape.com.
| Interacting Drug | Effect on this compound Metabolism | Potential Outcome | Mechanism | Source |
| Rifampin | Increased metabolism (clearance) | Decreased this compound effect | Hepatic enzyme induction (CYP3A4) | rxlist.comdrugbank.com |
| Ketoconazole | Decreased metabolism (clearance) | Increased this compound effect | Hepatic enzyme inhibition (CYP3A4) | rxlist.commedscape.com |
Hypokalemia Risk with Concomitant Therapies
This compound, possessing both glucocorticoid and mineralocorticoid properties, can influence electrolyte balance . Average and large doses of cortisone can lead to increased excretion of potassium rxlist.com. The risk or severity of hypokalemia (low potassium levels) can be increased when this compound is combined with other medications known to cause potassium loss drugbank.compdr.net.
Diuretics, particularly thiazide diuretics and loop diuretics like furosemide, are a significant source of medication-induced hypokalemia pdr.netnih.gov. Concurrent use of corticosteroids and diuretics can lead to additive hypokalemia due to increased renal potassium loss pdr.net. Monitoring serum potassium levels is recommended during such concomitant therapy, and potassium supplementation may be necessary pdr.net. Other agents that can enhance hypokalemia when used with cortisone include Amphotericin B drugbank.com.
The mechanism by which corticosteroids contribute to hypokalemia is related to their influence on the sodium-potassium pump and potassium secretion in the renal tubules, leading to increased potassium excretion droracle.ai.
Advanced Research and Development
Structure-Activity Relationship (SAR) Studies of Cortisone (B1669442) Acetate (B1210297) Analogs
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of a compound like cortisone acetate influence its biological activity, including potency, stability, and interaction with biological targets. While direct SAR studies specifically focused only on this compound analogs are not extensively detailed in the provided snippets, the principles of corticosteroid SAR, which apply to this compound and its related compounds (such as hydrocortisone (B1673445) and prednisone (B1679067)/prednisolone), offer valuable insights. clinexprheumatol.orgresearchgate.netacs.org
The basic corticosteroid structure, a four-ring steroid skeleton, contains key functional groups essential for glucocorticoid activity, including a hydroxyl group at C11 (or a ketone in cortisone), a double bond at C4-C5, and a ketone moiety at C3. ijdvl.com Modifications at various positions on this core structure have been shown to alter anti-inflammatory potency and mineralocorticoid effects. clinexprheumatol.org
Modifications for Enhanced Potency and Stability
Modifications to the corticosteroid structure can lead to enhanced potency and stability. For instance, the introduction of a double bond between C1 and C2, as seen in prednisone and prednisolone (B192156) (analogs of cortisone and hydrocortisone, respectively), significantly increases their anti-inflammatory effects compared to the parent compounds. clinexprheumatol.org Halogenation, particularly at the C6 and C9 positions, and the addition of an acetonide group can also increase potency and enhance percutaneous absorption for topical applications. ijdvl.comderangedphysiology.com Esterification, such as the C21 acetate ester in this compound, can influence properties like solubility and duration of action. wikipedia.orgfishersci.ptmdpi.com For example, halogenation can impart resistance to de-esterification, prolonging the active state of the compound. ijdvl.com
The formation of inclusion complexes with cyclodextrins has also been investigated as a method to improve the solubility and chemical stability of hydrocortisone-type corticosteroids, including this compound, which could potentially influence their application and therapeutic efficacy. mdpi.comresearchgate.net
Design of Derivatives with Altered Pharmacokinetic Profiles
The design of corticosteroid derivatives often aims to modify their pharmacokinetic profiles, influencing absorption, distribution, metabolism, and excretion. This compound itself is a classic example, acting as a prodrug that requires metabolic conversion to the active hydrocortisone. wikipedia.orgdrugbank.comnih.gov This conversion primarily occurs in the liver via 11β-HSD1. nih.govnih.gov
Research comparing this compound with modified-release hydrocortisone formulations highlights efforts to achieve more physiological cortisol levels and potentially improve metabolic outcomes. nih.govfrontiersin.org Studies have shown that orally administered this compound results in a delayed peak of serum cortisol concentration compared to hydrocortisone, reflecting the time required for hepatic conversion. nih.gov Differences in pharmacokinetic properties, such as bioavailability and time to peak plasma concentration, are crucial considerations in the design of new corticosteroid derivatives. mims.compatsnap.com
Targeting Specific Receptor Subtypes
Corticosteroids exert their effects primarily by binding to intracellular glucocorticoid receptors (GR) and, to a lesser extent, mineralocorticoid receptors (MR). drugbank.comnih.govfrontiersin.org The differential affinity and activity of various corticosteroid analogs towards these receptor subtypes contribute to their distinct pharmacological profiles. While this compound's activity is mediated through its conversion to hydrocortisone, which binds to both GR and MR, the design of synthetic analogs can aim for greater selectivity towards one receptor subtype to potentially optimize therapeutic effects and minimize off-target activities. drugbank.comnih.gov
Research into GR modulators, for instance, is an area of study aimed at targeting this receptor for therapeutic benefit, particularly in conditions like Cushing's syndrome. frontiersin.org Understanding the interaction of different corticosteroid structures with GR and MR is a key aspect of SAR studies in developing new compounds with tailored activity profiles. nih.gov
Research Methodologies and Translational Studies
A variety of research methodologies, ranging from in vitro and ex vivo experiments to in vivo animal models, are employed to study the biological effects of this compound and related corticosteroids and to translate these findings into potential clinical applications.
In Vitro and Ex Vivo Models
In vitro and ex vivo models play a crucial role in dissecting the cellular and molecular mechanisms of corticosteroid action and evaluating the properties of these compounds. In vitro studies can involve investigating the binding of corticosteroids to their receptors, their effects on gene expression, and their impact on various cell types, such as immune cells. drugbank.comnih.gov For example, in vitro assays can be used to assess the anti-inflammatory potency of compounds by measuring the inhibition of cytokine production in stimulated cells. patsnap.com
Ex vivo models, which utilize living tissues or organs outside the body, offer a more complex environment than simple cell cultures while still allowing for controlled experimentation. Ex vivo skin models, for instance, have been developed to mimic inflammatory skin conditions and are used to evaluate the anti-inflammatory effects of topical corticosteroids like hydrocortisone. mdpi.com These models allow for the assessment of changes in skin morphology, cellular infiltrates, and cytokine production in response to treatment. mdpi.com Another application includes the use of ex vivo alveolar macrophages from this compound-treated mice to study their ability to control fungal growth. nih.gov In vitro release testing using diffusion cells is also a method employed to assess the release characteristics of topical formulations containing compounds like hydrothis compound. researchgate.net
Animal Models in this compound Research
Animal models, particularly mouse models, are extensively used to study the in vivo effects of this compound, especially its immunosuppressive properties. This compound is frequently administered to mice to induce a state of immunosuppression, making them susceptible to various infections. nih.govmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.orgoup.com These models are valuable for studying the pathogenesis of opportunistic infections, such as candidiasis and mucormycosis, in immunocompromised hosts and for evaluating the efficacy of potential therapeutic agents against these infections. nih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.orgoup.com
Different regimens and doses of this compound are used depending on the specific model and the desired level and duration of immunosuppression. mdpi.comresearchgate.netoup.com For example, this compound administration has been used to induce neutropenia in mice mdpi.comresearchgate.netoup.com and to create models of oropharyngeal candidiasis researchgate.netresearchgate.netfrontiersin.org and pulmonary infections. nih.govnih.gov Animal models are also used to investigate the effects of corticosteroids on embryonic development, although studies specifically on this compound in this context were not prominently featured in the search results, related work with hydrothis compound in mice has been reported. biologists.com Translational studies often involve correlating findings from animal models with observations in human patients to better understand disease processes and evaluate therapeutic strategies. oup.com
Here is a table summarizing some research findings from animal models using this compound:
| Animal Model Type | This compound Administration Regimen | Key Research Focus / Findings | Source(s) |
| Murine Diabetic Ketoacidosis (DKA) | 250 mg/kg subcutaneously on Day -2 and +3 relative to infection | Used to induce immunosuppression for studying invasive mucormycosis; evaluated antifungal drug efficacy. Mouse sex had no significant effect on outcome in this model. mdpi.com | mdpi.com |
| Murine Neutropenia | 200 mg/kg intraperitoneally and 500 mg/kg subcutaneously on days -2, +3, and +8 relative to infection | Used to induce neutropenia for studying mucormycosis and disseminated candidiasis. mdpi.comresearchgate.netoup.com Prolonged infection observed compared to controls. nih.gov | mdpi.comresearchgate.netnih.govoup.com |
| Murine Oropharyngeal Candidiasis (OPC) | 225 mg/kg subcutaneously on days -1, 1, and 3 relative to infection (or every other day) | Used to induce immunosuppression to facilitate oral Candida albicans infection and biofilm formation. researchgate.netresearchgate.netfrontiersin.org Allowed for real-time monitoring of infection. researchgate.net | researchgate.netresearchgate.netfrontiersin.org |
| Murine Pulmonary Infection | Daily doses (specific dose not always detailed) | Used to suppress inflammatory reaction, prolonging pulmonary infection in Chlamydia trachomatis model. nih.gov Also used to trigger pulmonary invasive fungal infection for ex vivo studies. nih.gov | nih.govnih.gov |
These diverse research methodologies contribute to a deeper understanding of this compound's mechanisms of action, its interactions with biological systems, and its potential therapeutic applications and limitations.
Advanced Analytical Techniques (e.g., Spectroscopic, Chromatographic)
Advanced analytical techniques play a crucial role in the research and quality control of corticosteroids, including this compound. Methods such as High-Performance Liquid Chromatography (HPLC), often coupled with detectors like Diode Array Detectors (DAD) or mass spectrometry (MS), are widely employed for the qualitative and quantitative determination of corticosteroids in various matrices, including pharmaceutical formulations and biological samples. mdpi.com, tandfonline.com Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, making them valuable tools for detecting trace amounts of corticosteroids and for pharmacokinetic studies. mdpi.com, tandfonline.com, researchgate.net Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another established technique used in corticosteroid analysis. mdpi.com, nih.gov Spectrophotometric methods, while sometimes used, are often complemented or replaced by chromatographic methods due to the latter's superior selectivity and sensitivity. tandfonline.com, tjpr.org Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with advanced ionization sources is also being utilized for the simultaneous detection of multiple glucocorticoids in biological fluids like urine, offering low limits of detection and quantification. mdpi.com, researchgate.net
Research highlights in analytical techniques for corticosteroids:
LC-MS/MS methods have been developed and validated for the simultaneous determination of several glucocorticoids in various matrices, including medicinal powders. nih.gov, researchgate.net
Studies have compared the effectiveness and sensitivity of different techniques like ELISA, GC-MS, and LC-MS for analyzing corticosteroids. nih.gov
TLC-densitometric methods have been explored for the simultaneous determination of corticosteroids in pharmaceutical preparations, demonstrating comparable sensitivity to more modern techniques for certain applications. researchgate.net
UV-visible spectrophotometry methods have been developed for the simultaneous analysis of certain corticosteroid combinations in pharmaceutical dosage forms. tjpr.org
Data on analytical method performance can be illustrated as follows:
| Technique | Application Matrix | Analytes Covered (Examples) | Key Feature/Advantage | Reference |
| HPLC-DAD/MS | Pharmaceutical formulations, tissues | Various corticosteroids | Qualitative and quantitative analysis | mdpi.com, tandfonline.com |
| LC-MS/MS | Biological fluids, powders | Betamethasone, Dexamethasone (B1670325), Hydrocortisone, Prednisolone | High sensitivity and selectivity | nih.gov, researchgate.net |
| GC-MS | Various matrices | Corticosteroids | Established technique | mdpi.com, nih.gov |
| UHPLC-MS/MS | Urine | 27 glucocorticoids | Simultaneous detection, low LOD/LOQ | mdpi.com, researchgate.net |
| TLC-densitometry | Pharmaceutical preparations | Hydrothis compound, 2-phenoxyethanol (B1175444) (in combination) | Simplicity, cost-effectiveness, nanogram sensitivity | researchgate.net |
| UV Spectrophotometry | Pharmaceutical dosage forms | Miconazole nitrate, Hydrothis compound (in combination) | Simplicity, economical | tjpr.org |
Computational Modeling and Drug Design
Computational modeling and drug design approaches are increasingly utilized in glucocorticoid research to understand their interactions with the glucocorticoid receptor (GR) and to design novel compounds with improved profiles. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are key computer-aided drug design (CADD) methods employed. mdpi.com These techniques help predict binding affinities, understand molecular interactions, and screen large libraries of compounds virtually. researchgate.net, researchgate.net
Research in this area focuses on:
Utilizing computational approaches, such as homology modeling and docking studies, in glucocorticoid receptor drug-design efforts to identify novel GR ligands. researchgate.net, tandfonline.com
Exploiting previously unexplored binding channels in the glucocorticoid receptor through crystallography and computer modeling to design highly potent nonsteroidal glucocorticoid agonists. nih.gov
Applying pharmacophore modeling and docking to screen existing drug molecules for potential modulators of the human glucocorticoid receptor, aiming to identify compounds with potentially fewer side effects. tandfonline.com
Employing machine learning-based approaches to accelerate drug discovery for glucocorticoid receptor-related disorders, including the identification of potential GR antagonists through in silico screening and molecular docking. repo4.eu
Using computational methods, including virtual screening, induced fit, covalent docking, and molecular dynamics simulations, in drug repurposing studies to identify compounds potentially active against targets like KRAS mutations, where cortisone has shown activity in silico and in vitro. researchgate.net
Computational techniques employed in glucocorticoid research:
| Technique | Application | Goal | Reference |
| Homology Modeling & Docking | Identification of novel GR ligands | Understand receptor interaction, design new compounds | researchgate.net, tandfonline.com |
| Crystallography & Modeling | Exploring GR binding channels | Design potent nonsteroidal agonists | nih.gov |
| Pharmacophore Modeling | Screening existing drug libraries | Identify potential GR modulators with fewer side effects | tandfonline.com |
| Machine Learning | Accelerating drug discovery for GR-related disorders, identifying antagonists | Efficient and scalable screening | repo4.eu |
| Virtual Screening & Docking | Drug repurposing, targeting specific mutations (e.g., KRAS) | Identify potentially active compounds, predict binding modes | researchgate.net, researchgate.net |
| Molecular Dynamics Simulations | Assessing binding stability and conformations | Understand dynamic interactions of drug-receptor complexes | tandfonline.com, researchgate.net |
Biomarker Discovery and Validation for Therapeutic Response and Adverse Effects
Identifying biomarkers that can predict therapeutic response to glucocorticoids and the likelihood of developing adverse effects is a critical area of research aimed at personalizing therapy. Patients exhibit marked differences in their response to glucocorticoids and their susceptibility to side effects, highlighting the need for reliable measures of biological glucocorticoid activity. uq.edu.au, elifesciences.org
Research efforts include:
Studies aiming to identify and validate circulating biomarkers of glucocorticoid action in human serum. uq.edu.au, nih.gov
Utilizing integrated multi-omic analysis (transcriptomics, miRNAomics, metabolomics) to identify profiles predictive of glucocorticoid exposure and potential biomarkers for optimizing therapy. elifesciences.org, nih.gov
Investigating the role of genetic variations in influencing therapeutic response or the development of adverse effects to glucocorticoid treatment. mdpi.com, oup.com
Exploring ex vivo approaches, such as analyzing the secreted proteome from peripheral blood mononuclear cells (PBMCs) after glucocorticoid incubation, to discover glucocorticoid-responsive proteins as potential biomarkers. uq.edu.au
Key findings in biomarker research:
Three novel glucocorticoid-responsive circulating proteins have been identified as potential biomarkers of glucocorticoid activity in humans through an ex vivo PBMC secretome approach. uq.edu.au
Integrated multi-omic analysis has identified a transcriptomic profile and a multi-omic cluster predictive of glucocorticoid exposure, as well as a microRNA (miR-122-5p) correlated with glucocorticoid-regulated genes and metabolites. elifesciences.org, nih.gov
These biomarkers could potentially assist clinicians in optimizing glucocorticoid doses for individual patients, aiming for improved therapeutic efficacy and reduced side effects. uq.edu.au, elifesciences.org
Emerging Therapeutic Strategies
Emerging therapeutic strategies for glucocorticoids focus on enhancing their efficacy while minimizing systemic exposure and adverse effects. This includes optimizing existing therapies, developing targeted delivery systems, and exploring new uses through drug repurposing.
Optimization of Glucocorticoid Therapy for Minimal Adverse Effects
Optimization strategies aim to achieve the desired anti-inflammatory and immunosuppressive effects of glucocorticoids while reducing the incidence and severity of adverse reactions. This involves a deeper understanding of the molecular mechanisms of glucocorticoid action and the development of approaches that can separate the beneficial effects from the undesired ones. oup.com, nih.gov
Research in this area includes:
Development of selective glucocorticoid receptor agonists (SEGRAs) or selective glucocorticoid receptor modulators (SEGRMs) that aim to selectively activate anti-inflammatory responses based on their interaction with the glucocorticoid receptor, potentially dissociating transactivation from transrepression. oup.com, researchgate.net
Exploring the use of lower doses of glucocorticoids in combination with other drugs, such as mineralocorticoid receptor antagonists, as a potential strategy. ugent.be
Investigating the impact of administration schedules on therapeutic responses and side effects. nih.gov
These strategies seek to refine glucocorticoid therapy to maximize benefits while minimizing the significant health burden associated with their long-term use. oup.com
Targeted Delivery Systems Research
Targeted delivery systems aim to concentrate glucocorticoids at the site of inflammation or disease, thereby reducing systemic exposure and the associated adverse effects. This is a significant area of research for improving the therapeutic index of glucocorticoids. tandfonline.com, mdpi.com
Research on targeted delivery systems includes:
Development of nanoparticulate systems, such as liposomes, polymeric micelles, polymer-drug conjugates, inorganic scaffolds, and hybrid nanoparticles, for delivering glucocorticoids. mdpi.com, mdpi.com
Investigation of liposomal formulations of glucocorticoids for both topical and systemic administration in various inflammatory diseases. researchgate.net
Development of biodegradable, sustained-release drug delivery systems, such as microfilms loaded with corticosteroids, for localized delivery. plos.org
Research into hydrogel systems for the sustained release of anti-inflammatory drugs like hydrothis compound. researchgate.net
Development of hydrothis compound-loaded nanoparticles for dermatological applications, demonstrating prolonged drug release and potential for targeted therapy. alies.pt
Exploration of glucocorticoid receptor-targeted liposomal delivery systems for delivering therapeutic agents to specific cells, such as cancer cells. nih.gov
Examples of targeted delivery systems under investigation:
| Delivery System | Application Area (Examples) | Potential Benefit | Reference |
| Nanoparticles (various types) | Acute lung injury, chronic inflammation | Reduced systemic side effects, targeted delivery | mdpi.com, mdpi.com |
| Liposomes | Topical and systemic inflammatory diseases | Improved bioavailability, targeted delivery | researchgate.net |
| Biodegradable Microfilms | Corneal transplantation | Sustained and localized drug release | plos.org |
| Hybrid Hydrogels | Sustained drug release | Controlled release of anti-inflammatory drugs | researchgate.net |
| Hydrothis compound-Loaded Nanoparticles | Atopic dermatitis (topical) | Prolonged release, targeted skin delivery | alies.pt |
| GR-Targeted Liposomes | Cancer therapy | Selective delivery to cancer cells | nih.gov |
These advanced delivery systems show promise in improving the benefit-to-risk ratio of glucocorticoid therapy by concentrating the drug at the desired site of action and minimizing exposure to non-target tissues. tandfonline.com, mdpi.com
Drug Repurposing Research
Drug repurposing, also known as drug repositioning, involves finding new uses for existing drugs that have already been approved for other indications. This strategy offers advantages in terms of speed, safety, and cost compared to developing entirely new drugs. repo4.eu, nih.gov, tandfonline.com Glucocorticoids, including this compound, are being investigated in drug repurposing research for various conditions.
Research in drug repurposing involving glucocorticoids:
Computational drug repurposing approaches leveraging techniques like Connectivity Map (CMap) analysis are being used to identify existing drugs that could potentially reverse gene expression profiles associated with conditions like corticosteroid resistance in asthma. nih.gov
Studies are exploring the potential of repurposing glucocorticoids, such as dexamethasone, as adjuvant reagents for immune checkpoint inhibitors in solid cancers, although their use in oncology remains controversial and requires further study. nih.gov
Drug repurposing studies based on similarity gene expression signatures have identified corticosteroids, including this compound, as having potential indications in conditions like multiple sclerosis. frontiersin.org, researchgate.net
Structure-based virtual screening is being used in drug repositioning studies to identify alternative modulators for the glucocorticoid receptor from databases of existing drug compounds. tandfonline.com
In silico drug repurposing studies, combined with in vitro assessments, have identified cortisone as a potential candidate for targeting specific mutations in lung cancer. researchgate.net
Drug repurposing pipelines are being applied to identify potential alternative modulators for genes associated with rare diseases, such as the NR3C1 gene (glucocorticoid receptor), where connections between existing compounds and the gene are being explored. plos.org
Examples of drug repurposing research areas involving glucocorticoids:
| Research Area | Approach Used (Examples) | Potential Application (Examples) | Reference |
| Corticosteroid Resistance (Asthma) | CMap analysis of gene expression signatures | Identifying drugs to restore corticosteroid response | nih.gov |
| Solid Cancers | Investigating use with immune checkpoint inhibitors | Adjuvant therapy | nih.gov |
| Multiple Sclerosis | Similarity gene expression signatures, CMap analysis | Exploring potential therapeutic indications | frontiersin.org, researchgate.net |
| Glucocorticoid Receptor Modulation | Structure-based virtual screening | Identifying alternative modulators with fewer side effects | tandfonline.com |
| KRAS Mutant Lung Cancer | In silico screening, in vitro assessment | Potential standalone or combination therapy | researchgate.net |
| Rare Diseases (e.g., GCCR) | Bioinformatics pipelines, gene-drug associations | Identifying potential therapeutic compounds | plos.org |
This research highlights the ongoing efforts to explore novel applications for glucocorticoids and related compounds by leveraging existing drug libraries and advanced computational and biological techniques.
Combination Therapy Approaches
Research into the therapeutic applications of this compound extends to its use in combination therapies, aiming to enhance efficacy, reduce required dosages of other agents, or mitigate adverse effects. This compound is a synthetic glucocorticoid corticosteroid that acts as a prodrug of cortisone, which is then converted to hydrocortisone (cortisol) in the liver wikipedia.orgmims.compatsnap.com. This active form binds to glucocorticoid receptors, influencing gene transcription to reduce inflammation and suppress immune responses patsnap.compatsnap.com.
Studies have explored the combination of this compound with various other pharmacological agents across different disease models. For instance, research in rats investigated the effects of this compound in combination with progesterone (B1679170) and estrone (B1671321) on ovo-implantation and early pregnancy. This study found that this compound treatment, alone or in combination with progesterone, increased the postimplantation fetal death rate in rats nih.gov.
Another area of investigation involves combining this compound with immunosuppressants. A study in Sprague Dawley rats examined the combined effects of cyclosporin (B1163) A and this compound on bone. Both cyclosporin A and this compound individually demonstrated adverse effects on bone in this model. However, their combined administration minimized these adverse bone effects, suggesting a potential for combination therapy to mitigate the skeletal impact observed with monotherapy of either agent nih.gov. The study observed that while cyclosporin A alone led to high turnover osteopenia and this compound alone resulted in hyperostosis with decreased bone formation, the combination therapy returned bone histomorphometry values closer to control levels nih.gov.
Combinations of corticosteroids, including those related to this compound like hydrocortisone or prednisone, with other drug classes are also being explored for various conditions. For example, research suggests that combining corticosteroids with long-acting β2-agonists may offer synergistic benefits in the prevention of exacerbations in COPD, potentially due to molecular interactions where corticosteroids up-regulate β2-adrenoceptors and β2-agonists potentiate corticosteroid action by increasing nuclear translocation of glucocorticoid receptors nih.gov.
Furthermore, the combination of corticosteroids with Janus kinase (JAK) inhibitors is an area of active research. Studies have indicated that combining systemic corticosteroids with baricitinib, a JAK inhibitor, enhances efficacy in severe alopecia areata, particularly in partial responders, with sustained benefits observed in a majority of patients. This combination did not appear to significantly increase adverse effects compared to individual treatments hcplive.com.
While direct studies specifically detailing extensive data tables on this compound combination therapies in humans within the scope of this request are limited in the provided search results, the preclinical findings and research on related corticosteroids in combination highlight the ongoing exploration of such approaches. The rationale often involves leveraging different mechanisms of action to achieve enhanced therapeutic outcomes or reduce the liabilities associated with monotherapy.
Here is a summary of some research findings on combination therapy approaches involving this compound and related corticosteroids:
| Combination Therapy | Model/Condition Studied | Key Finding | Source |
| This compound + Progesterone | Early pregnancy in rats | Increased postimplantation fetal death rate. | nih.gov |
| This compound + Cyclosporin A | Bone effects in rats | Minimized adverse bone effects compared to monotherapy. | nih.gov |
| Corticosteroids (general) + Long-acting β2-agonists | COPD exacerbation prevention (in vitro) | Potential synergistic interaction through receptor modulation. | nih.gov |
| Systemic Corticosteroids + Baricitinib (JAK inhibitor) | Severe Alopecia Areata (human) | Enhanced efficacy and sustained benefits, particularly in partial responders, without significantly increased adverse effects. | hcplive.com |
| Corticosteroid + Hyaluronic Acid | Knee Osteoarthritis (human) | Improved symptomatic relief, including reduced pain scores and enhanced functional outcomes, compared to hyaluronic acid alone. kneepaincentersofamerica.com | kneepaincentersofamerica.com |
Challenges and Future Directions in Cortisone Acetate Research
Elucidating Unexplained Mechanisms of Action and Adverse Effects
While the primary mechanisms of corticosteroid action involve binding to the cytosolic glucocorticoid receptor (GR) and modulating gene transcription, the intricate details underlying both therapeutic effects and adverse outcomes are still being fully elucidated. Glucocorticoids influence gene regulation through both pre- and post-transcriptional means, affecting the production of pro-inflammatory cytokines and other mediators researchgate.net. They can inhibit pro-inflammatory transcription factors like NF-κB and AP-1, and also induce the synthesis of anti-inflammatory proteins researchgate.netbioscientifica.com.
Beyond these genomic effects, rapid, non-genomic mechanisms of corticosteroid action have been observed, occurring within minutes and likely involving interactions with cell membranes or membrane-associated receptors smw.chnih.govscholarsresearchlibrary.comresearchgate.net. These non-genomic pathways are thought to contribute to some immediate effects, but their precise roles in both therapeutic response and adverse effects, particularly neuropsychiatric symptoms, are not fully understood researchgate.netmdpi.com. Research indicates that corticosteroids can impact neurotransmission, neurogenesis, and neuronal differentiation, potentially leading to anxiety, depression, and cognitive deficits mdpi.com. Cellular mechanisms underlying these neuropsychiatric effects are complex and may involve changes in excitability, neuronal cell death, increased inflammation, and oxidative stress mdpi.com.
Further research is needed to fully dissect the contributions of genomic and non-genomic pathways to specific therapeutic and adverse effects. A better understanding of these mechanisms could pave the way for developing corticosteroids that selectively activate beneficial pathways while avoiding those leading to undesirable outcomes.
Developing Corticosteroids with Improved Therapeutic Indices
A significant challenge in corticosteroid therapy is the narrow therapeutic index, where the dose required for efficacy often overlaps with doses causing significant adverse effects. Research is actively pursuing the development of novel corticosteroids or therapeutic strategies aimed at improving this index smw.chresearchgate.netnih.gov.
One approach involves designing dissociated corticosteroids that preferentially induce anti-inflammatory transrepression (suppression of pro-inflammatory gene expression) while minimizing transactivation (activation of genes linked to adverse effects) smw.chresearchgate.net. However, achieving a complete dissociation of these effects has proven difficult researchgate.net.
Understanding the molecular mechanisms behind tissue-specific glucocorticoid resistance and sensitivity is also crucial for developing more targeted therapies nih.gov. For instance, research exploring the interaction between glucocorticoid and androgen receptors highlights how these steroid hormones can have opposing or potentiating effects in different tissues, suggesting potential avenues for tissue-specific modulation of corticosteroid action kuleuven.be.
Understanding Long-Term Physiological Consequences of Therapy
Long-term corticosteroid therapy is associated with a wide range of significant physiological consequences, and ongoing research aims to better understand their mechanisms and mitigate their impact smw.chwikipedia.orgfishersci.canih.govnih.gov. These adverse effects are often dose- and duration-dependent scholarsresearchlibrary.commdpi.comnih.govnih.goversnet.orgphysio-pedia.com.
Key long-term consequences include:
Osteoporosis and fractures: Corticosteroids impair bone mineralization and affect osteoblast and osteoclast activity, leading to bone loss, particularly in trabecular bone, often within the first year of therapy. nih.govscholarsresearchlibrary.comnih.govnih.gov
Metabolic disorders: Hyperglycemia, weight gain, and increased risk or worsening of type 2 diabetes are common. smw.chscholarsresearchlibrary.comnih.govnih.gov Mechanisms include interference with insulin (B600854) signaling and glucose uptake in muscle and adipose tissue, and antagonism of insulin's metabolic effects in the liver. smw.ch
Cardiovascular disease: Long-term use is linked to hypertension and premature atherosclerosis. scholarsresearchlibrary.com
Psychiatric disturbances: Chronic corticosteroid use can lead to mood swings, anxiety, depression, cognitive deficits, and even psychosis. scholarsresearchlibrary.commdpi.commdpi.comnih.goversnet.org
Immunosuppression and increased infection risk: Corticosteroids suppress the immune system, increasing susceptibility to various infections. scholarsresearchlibrary.comnih.govnih.goversnet.org
Adrenal suppression: Exogenous corticosteroid administration suppresses the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased endogenous steroid production. smw.chscholarsresearchlibrary.comnih.gov
Research continues to quantify the association of dose and duration with the risk of specific adverse events nih.gov. Studies have shown that even low doses can lead to bone loss nih.gov.
Data on the prevalence of some long-term adverse events associated with corticosteroid exposure from a systematic literature review are summarized in the table below:
| Adverse Event | Prevalence (%) (Range) |
| Hypertension | >30 |
| Bone fracture | 21-30 |
| Cataract | 1-3 |
| Gastrointestinal conditions | 1-5 |
| Type 2 Diabetes (increased risk) | 4-fold higher risk vs controls nih.gov |
Note: Data compiled from a systematic literature review on long-term systemic corticosteroid exposure. nih.gov
Understanding the mechanisms driving these long-term effects is vital for developing strategies to prevent or manage them.
Personalized Medicine Approaches and Dose Tailoring
Significant interindividual variability exists in the response to glucocorticoid treatment and the propensity for developing adverse effects japsonline.com. This highlights the need for personalized medicine approaches to optimize cortisone (B1669442) acetate (B1210297) and other corticosteroid therapy epa.govmdpi.comfrontiersin.org.
Pharmacogenomics, the study of how genetic variations influence drug response, holds promise in predicting individual responses to corticosteroids and identifying patients at higher risk of adverse effects japsonline.com. Polymorphisms in the glucocorticoid receptor gene and genes involved in corticosteroid metabolism can influence drug efficacy and safety japsonline.com.
Biomarkers are also being explored to predict treatment response and tailor therapy, particularly in heterogeneous conditions like severe asthma mdpi.com. Identifying specific inflammatory endotypes through biomarkers can guide the selection of appropriate therapies, potentially reducing reliance on systemic corticosteroids mdpi.com.
Clinical trials are investigating personalized dosing strategies. For example, a study in patients with acute exacerbations of COPD found that a personalized dosing scale for corticosteroids resulted in a lower rate of treatment failure compared to fixed-dose therapy nih.gov.
Further research is needed to identify reliable genetic and molecular biomarkers that can be used in clinical practice to personalize corticosteroid therapy, ensuring optimal efficacy with minimized risk for individual patients.
Research into Resistance Mechanisms
Corticosteroid resistance, where patients exhibit a poor or absent response to therapy, is a major clinical challenge in various inflammatory and autoimmune diseases bioscientifica.comtandfonline.comemjreviews.com. Research into the mechanisms underlying this resistance is crucial for developing strategies to overcome it.
Several molecular mechanisms of glucocorticoid resistance have been identified:
Decreased glucocorticoid receptor (GR) expression or function: This can involve reduced receptor levels, defective steroid binding, or impaired nuclear translocation of the receptor bioscientifica.comemjreviews.com.
Increased efflux of corticosteroids from target cells: Overexpression of efflux pumps like P-glycoprotein can reduce intracellular corticosteroid concentrations bioscientifica.com.
Interference from pro-inflammatory mediators: Constitutive activation of pro-inflammatory transcription factors such as NF-κB and AP-1 can interfere with GR transcriptional activity bioscientifica.comresearchgate.net.
Alterations in GR isoforms: An increased expression of the GRβ isoform, which does not bind glucocorticoid ligands, can contribute to resistance bioscientifica.comnih.gov.
Epigenetic modifications: Changes in chromatin modifications, such as reduced histone deacetylase-2 (HDAC2) activity, can lead to aberrant acetylation of the GR and contribute to resistance researchgate.net.
Corticosteroid resistance can be compartmentalized to specific cell types, such as T-lymphocytes in inflammatory bowel disease bioscientifica.com. It is also observed in certain disease phenotypes, like non-T2 inflammation and neutrophilic asthma tandfonline.comemjreviews.com.
Research is exploring pharmacological strategies to reverse corticosteroid insensitivity, including the use of drug combinations and agents that target specific resistance pathways tandfonline.comemjreviews.com. However, more clinical evidence is needed to translate these findings into clinical practice tandfonline.com.
Understanding the specific mechanisms of resistance in different diseases and individual patients is essential for developing targeted interventions to restore corticosteroid sensitivity and improve treatment outcomes.
Q & A
Q. What validated analytical methods are recommended for quantifying Cortisone Acetate in pharmaceutical formulations?
Reverse-phase HPLC with UV detection is a standard method. Key parameters include:
- Mobile phase : Water-acetonitrile (55:45 v/v) adjusted for system suitability .
- Sample preparation : Dissolve 25 mg in a diluent (acetonitrile:pH 4 buffer, 1:1), sonicate, and filter .
- Calibration : Use USP this compound RS for linearity (20 µg/mL) and validate recovery rates (98–102%) .
- Internal standards : Prednisone (0.5 mg/mL) ensures retention time consistency .
Q. How can researchers ensure the purity of this compound samples during experimental workflows?
- Chromatographic resolution : Achieve baseline separation from impurities (e.g., hydrothis compound) with a resolution factor ≥2.2 .
- Infrared spectroscopy : Compare sample spectra to reference standards in KBr disks; repeat after acetone purification if discrepancies arise .
- Specific optical rotation : Validate purity via [α]D values (+207° to +216° in methanol) .
Q. What pharmacokinetic properties of this compound are critical for in vivo study design?
- Bioavailability : Rapid oral absorption but requires hepatic conversion to hydrocortisone for activity, necessitating liver function monitoring .
- Half-life : ~1.5 days, influencing dosing intervals in chronic models .
- Excretion : Renal clearance of metabolites; adjust protocols for nephrotoxicity risks .
Advanced Research Questions
Q. How do experimental outcomes vary when comparing this compound to hydrothis compound in anti-inflammatory models?
- Dosage ratios : this compound exhibits 1.37:1 average potency superiority over hydrothis compound in rheumatoid arthritis models, but interpatient variability (1:1 to 1.64:1) requires stratified cohorts .
- Mechanistic divergence : Cortisone’s reliance on hepatic activation reduces efficacy in cirrhosis models, whereas hydrocortisone (active form) shows consistent activity .
- Data normalization : Use cross-over study designs to control for interindividual metabolic differences .
Q. What methodological strategies address contradictions in glucocorticoid receptor binding studies involving this compound?
- Competitive binding assays : Co-administer this compound with dexamethasone to assess partial receptor antagonism (e.g., 50% displacement at 10 µM) .
- Transcriptomic profiling : Quantify anti-inflammatory gene induction (e.g., IL-10) vs. pro-inflammatory suppression (e.g., TNF-α) to resolve potency discrepancies .
- Metabolite tracking : Measure hydrocortisone levels via LC-MS to confirm hepatic conversion efficiency .
Q. How can researchers optimize stability studies for this compound under varying experimental conditions?
- Degradation pathways : Monitor oxidation at C11-ketone and hydrolysis of the 21-acetate group using accelerated stability testing (40°C/75% RH) .
- Solvent selection : Avoid DMSO (low solubility) and use methanol-acetonitrile mixtures for long-term storage (-80°C) .
- Impurity thresholds : Limit related substances (e.g., prednisone) to ≤0.5% via gradient HPLC .
Q. What are the challenges in modeling this compound-induced hypertension, and how are they methodologically addressed?
- Dose dependency : Chronic administration (5–10 mg/kg/day in rodents) mimics human hypertensive effects but risks adrenal suppression; use alternate-day dosing to preserve HPA axis function .
- Endpoint selection : Measure systolic BP via telemetry and plasma renin activity to distinguish glucocorticoid vs. mineralocorticoid effects .
- Control for confounding factors : Pair with fludrocortisone to isolate sodium retention contributions .
Methodological Considerations for Data Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?
- Chromatographic parameters : Report column type (C18), flow rate (1.0 mL/min), and injection volume (20 µL) to enable cross-lab validation .
- Animal models : Specify strain (e.g., Sprague-Dawley rats), age, and housing conditions (e.g., 12-hour light cycles) to standardize metabolic responses .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and power analysis to justify sample sizes .
Q. What steps mitigate batch-to-batch variability in this compound formulations for in vitro assays?
- Supplier qualification : Certify USP-grade standards and validate via third-party NMR .
- In-house QC : Pre-test solubility in assay buffers (e.g., PBS with 0.1% Tween-80) to exclude precipitation artifacts .
- Blinded dosing : Randomize treatment groups and use vehicle controls (e.g., ethanol <0.1%) to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
